![molecular formula C19H24N4O3 B5482698 N-[2-(2-furyl)ethyl]-7-(tetrahydrofuran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5482698.png)
N-[2-(2-furyl)ethyl]-7-(tetrahydrofuran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine
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Overview
Description
The compound is an amine, which is an organic compound that contains a basic nitrogen atom with a lone pair of electrons . It also contains a furyl group (a furan ring with a substituent), an ethyl group, a tetrahydrofuran group (a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen), and a pyrimido[4,5-d]azepin group (a bicyclic compound consisting of a pyrimidine ring fused with an azepine ring).
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The nitrogen atom in the amine group would have a lone pair of electrons, which could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, functional groups, and stereochemistry. For example, it’s likely to be a solid or liquid at room temperature, and its solubility would depend on the polarity of its functional groups .properties
IUPAC Name |
[4-[2-(furan-2-yl)ethylamino]-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c24-19(17-4-2-12-26-17)23-9-6-15-16(7-10-23)21-13-22-18(15)20-8-5-14-3-1-11-25-14/h1,3,11,13,17H,2,4-10,12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLHWEUQIHVKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C(CC2)N=CN=C3NCCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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